molecular formula C10H6BrNO2 B3136532 2-Bromo-1-nitronaphthalene CAS No. 4185-62-0

2-Bromo-1-nitronaphthalene

Cat. No.: B3136532
CAS No.: 4185-62-0
M. Wt: 252.06 g/mol
InChI Key: SBABEHDRJFHMEU-UHFFFAOYSA-N
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Description

2-Bromo-1-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2 It is a derivative of naphthalene, where a bromine atom and a nitro group are substituted at the 2 and 1 positions, respectively

Scientific Research Applications

2-Bromo-1-nitronaphthalene has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 2-Bromo-1-nitronaphthalene is not mentioned in the search results, similar compounds like 1-nitronaphthalene have been studied. The initial step in degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase .

Safety and Hazards

While specific safety and hazard information for 2-Bromo-1-nitronaphthalene is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for 2-Bromo-1-nitronaphthalene could involve further exploration of its synthesis methods and potential applications in organic synthesis . Additionally, more research could be conducted to fully understand its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-nitronaphthalene can be synthesized through the bromination of 1-nitronaphthalene. The process typically involves the use of bromine (Br2) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position . The reaction is usually carried out in a solvent such as acetic acid or carbon tetrachloride to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reactants, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 2-cyano-1-nitronaphthalene.

    Reduction: Formation of 2-bromo-1-aminonaphthalene.

    Oxidation: Formation of various oxidized derivatives depending on the specific conditions used.

Comparison with Similar Compounds

2-Bromo-1-nitronaphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-bromo-1-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBABEHDRJFHMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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